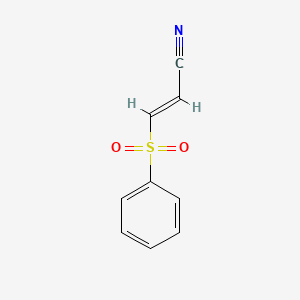

3-(Phenylsulfonyl)acrylonitrile

説明

3-(Phenylsulfonyl)acrylonitrile is a chemical compound with the CAS Number: 1424-51-7 and Molecular Weight: 193.23 . It has the IUPAC Name (2E)-3-(phenylsulfonyl)-2-propenenitrile . It is stored in a sealed, dry environment at room temperature .

Synthesis Analysis

The synthesis of 3-(Phenylsulfonyl)acrylonitrile and its derivatives has been a subject of research. For instance, the N-alkylation of 2- and 3-phenylsulfonylindoles under various conditions and the subsequent removal of the activating phenylsulfonyl group by reductive desulfonylation using Raney nickel leads to N-alkylindoles in high yield .Molecular Structure Analysis

The molecular structure of 3-(Phenylsulfonyl)acrylonitrile is represented by the Linear Formula: C9H7NO2S . The Inchi Code for this compound is 1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ .Chemical Reactions Analysis

The chemical reactions involving 3-(Phenylsulfonyl)acrylonitrile are complex and varied. For example, the cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .科学的研究の応用

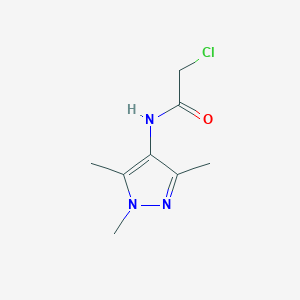

1. Synthesis of Pyrazoles and Pyrazolines

3-(Phenylsulfonyl)acrylonitrile is used in the synthesis of pyrazoles and pyrazolines. For example, it reacts with diphenyldiazomethane, leading to the formation of various pyrazolines. These pyrazolines, upon further treatment, are converted into 4-substituted 3,3-diphenyl-3H-pyrazoles, which have potential applications in organic synthesis (Vasin et al., 2015).

2. Development of Cancer Treatment Agents

A significant application of 3-(phenylsulfonyl)acrylonitrile derivatives is in cancer treatment. Compounds synthesized from it have shown efficacy in inducing cancer cell apoptosis, especially in cases of intra-abdominal cancers. This offers potential for the development of novel treatments that could supplement surgical resection of cancers (Shen et al., 2015).

3. Role in Polymer Synthesis and Characterization

In polymer science, 3-(phenylsulfonyl)acrylonitrile is used in the synthesis and characterization of polymers. It contributes to the creation of polymeric nanoparticles with tunable properties, including positive and negative charges, which have applications in drug delivery systems (Sahiner & Ilgin, 2010).

4. Electrophilic Substitution Reactions

This compound plays a role in various electrophilic substitution reactions. It is used in the synthesis of diverse organic compounds through reactions with different agents, leading to the production of novel organic molecules with potential applications in medicinal chemistry and materials science (Karp et al., 2017).

5. Synthesis of Mechanism-Based Inhibitors

It is also involved in the synthesis of mechanism-based inhibitors for bacterial enzymes. For instance, derivatives of 3-(phenylsulfonyl)acrylonitrile have been used to inhibit Staphylococcus aureus sortase SrtA isoform, highlighting its potential in the development of antibacterials and antivirulence agents (Kudryavtsev et al., 2009).

Safety and Hazards

The safety information for 3-(Phenylsulfonyl)acrylonitrile indicates that it is a hazardous substance. The GHS07 pictogram is used to represent its hazards, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

作用機序

Mode of Action

It’s possible that it interacts with its targets through a process similar to other sulfonyl compounds, which often act as inhibitors or activators of certain enzymes or receptors .

Biochemical Pathways

Sulfonyl compounds often play a role in various biochemical pathways, including those involved in inflammation, pain perception, and cellular signaling .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.43, which may influence its distribution within the body .

Result of Action

Based on its predicted high gi absorption and bbb permeability, it could potentially exert effects on both peripheral and central targets .

特性

IUPAC Name |

(E)-3-(benzenesulfonyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULCLGNLSTLFX-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfonyl)acrylonitrile | |

CAS RN |

1424-51-7 | |

| Record name | Acrylonitrile, 3-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)